6-bromopyrrolo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrrolo[1,2-c]pyrimidine: is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Pyrrolo[1,2-c]pyrimidine: : One common method to synthesize 6-bromopyrrolo[1,2-c]pyrimidine involves the bromination of pyrrolo[1,2-c]pyrimidine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile under controlled temperature conditions.
-
Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors. For instance, starting from a 2-aminopyridine derivative, cyclization with a suitable reagent can yield the pyrrolo[1,2-c]pyrimidine core, which can then be brominated.
Industrial Production Methods
Industrial production of this compound typically follows optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale bromination reactions are often conducted in continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 6-Bromopyrrolo[1,2-c]pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation might involve the formation of N-oxides, while reduction could target the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrrolo[1,2-c]pyrimidine derivative, while oxidation might produce a pyrrolo[1,2-c]pyrimidine N-oxide.
Scientific Research Applications
Chemistry
In chemistry, 6-bromopyrrolo[1,2-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of novel heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these high-tech applications.
Mechanism of Action
The mechanism of action of 6-bromopyrrolo[1,2-c]pyrimidine in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby blocking its activity and preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrrolo[1,2-c]pyrimidine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
6-Fluoropyrrolo[1,2-c]pyrimidine:
6-Iodopyrrolo[1,2-c]pyrimidine: The iodine atom provides unique reactivity, particularly in cross-coupling reactions.
Uniqueness
6-Bromopyrrolo[1,2-c]pyrimidine is unique due to the bromine atom, which imparts specific reactivity patterns, especially in nucleophilic substitution reactions. Its balance of reactivity and stability makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
179928-18-8 |
---|---|
Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-7-1-2-9-5-10(7)4-6/h1-5H |
InChI Key |
RDFCRFWSRIKZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=CC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.